2-Methylpropyl 3-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate
Description
The compound 2-Methylpropyl 3-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate features a benzoate ester backbone linked via an amide bond to a 4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin moiety. Key structural elements include:
- 2-Methylpropyl ester group: Likely influencing lipophilicity and bioavailability.
- Phenyl substituent: May contribute to π-π interactions in target binding.
The oxathiin core distinguishes it from classical triazine-based sulfonylureas, warranting comparative analysis with related compounds.
Properties
Molecular Formula |
C22H23NO6S |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-methylpropyl 3-[(4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carbonyl)amino]benzoate |
InChI |
InChI=1S/C22H23NO6S/c1-15(2)14-29-22(25)17-9-6-10-18(13-17)23-21(24)19-20(16-7-4-3-5-8-16)30(26,27)12-11-28-19/h3-10,13,15H,11-12,14H2,1-2H3,(H,23,24) |
InChI Key |
SFAWRKXHWPXNFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1=CC(=CC=C1)NC(=O)C2=C(S(=O)(=O)CCO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 3-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate typically involves multiple steps. One common method includes the reaction of 3-aminobenzoic acid with 4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-carbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with 2-methylpropanol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl 3-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The oxathiin ring can be oxidized to form sulfone derivatives.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: The benzoate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoate derivatives.
Scientific Research Applications
2-Methylpropyl 3-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methylpropyl 3-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The oxathiin ring and benzoate group can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, contributing to its therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- The 2-methylpropyl ester may enhance lipophilicity (logP) relative to methyl esters, affecting membrane permeability .
Physicochemical and Bioactivity Profiles
Inferred properties based on structural analogs and computational modeling:
| Property | Target Compound | Metsulfuron-methyl | Ethametsulfuron-methyl |
|---|---|---|---|
| Molecular Weight | ~450 g/mol (estimated) | 381 g/mol | 410 g/mol |
| logP | ~2.8 (predicted) | 1.9 | 2.3 |
| Water Solubility | Low (sulfone enhances polarity) | 1.2 g/L (pH 7) | 0.8 g/L (pH 7) |
| ALS Inhibition (IC₅₀) | Not reported; predicted potency via sulfone’s H-bonding | 0.003 µM | 0.005 µM |
Mechanistic Insights :
- Sulfonylureas inhibit ALS by binding to the enzyme’s catalytic site via hydrogen bonds (amide and sulfonyl groups) and hydrophobic interactions (aromatic rings) .
- The oxathiin sulfone may mimic triazine’s electron-deficient region, but steric effects from the fused ring could alter binding kinetics.
Resistance and Selectivity
- Triazine-based sulfonylureas face resistance due to ALS mutations (e.g., Pro197Ser). The oxathiin scaffold may circumvent this by differing in steric demands .
- Selectivity for monocot vs. dicot weeds could vary due to ester group lipophilicity and metabolic stability .
Research Findings and Implications
- Bioactivity Clustering : Hierarchical clustering of bioactivity profiles (e.g., NCI-60 data) indicates that structural similarity often correlates with shared targets. The oxathiin compound may cluster with ALS inhibitors but exhibit unique off-target effects .
Biological Activity
2-Methylpropyl 3-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate (CAS Number: 1144473-80-2) is a complex organic compound characterized by its unique structural features, including an oxathiin moiety and a benzoate group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antifungal domains.
Chemical Structure and Properties
The molecular formula of 2-Methylpropyl 3-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate is , with a molecular weight of approximately 429.5 g/mol. The presence of functional groups such as dioxido and carbonyl indicates potential sites for biological interaction.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 429.5 g/mol |
| CAS Number | 1144473-80-2 |
Antimicrobial Properties
Preliminary studies suggest that 2-Methylpropyl 3-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate exhibits significant antimicrobial activity. The oxathiin and thiazole rings are known for their diverse pharmacological properties, making this compound a candidate for further investigation in drug development.
Case Study: Antifungal Activity
In a study assessing the antifungal properties of similar compounds, it was found that derivatives containing oxathiin structures exhibited potent activity against various fungal strains. This suggests that the target compound may also possess comparable antifungal effects.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. Interaction studies could elucidate its mechanism of action, potentially revealing pathways that can be exploited for therapeutic purposes.
Synthesis Routes
The synthesis of 2-Methylpropyl 3-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate can be achieved through several synthetic routes. Typical methods may include:
- Condensation Reactions : Utilizing carbonyl compounds and amines to form the desired amide linkages.
- Cyclization Reactions : Formation of the oxathiin ring through cyclization of sulfur-containing precursors.
- Esterification : Reaction of benzoic acid derivatives with alcohols to form esters.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with 2-Methylpropyl 3-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate. Below is a comparison highlighting their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Methyl-4,4-dioxo-N-phenyl-5,6-dihydro-1,4-oxathiine | Contains oxathiin and carbonyl groups | Known fungicide with systemic activity |
| 3-[[(2-Methyl-5,6-dihydro-1,4-oxathiin)-3-carbonyl]amino]-4-methylbenzoic acid propyl ester | Similar oxathiin structure | Different ester functionality |
| 2-Oxo-3-phenyldihydrothiadiazine | Thiadiazine ring instead of thiazole | Potentially different biological activities due to ring structure |
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Future studies should focus on:
- In Vivo Studies : To assess the efficacy and safety profile in biological systems.
- Mechanistic Studies : To elucidate the specific interactions at the molecular level.
- Formulation Development : To evaluate potential applications in drug formulations or agricultural practices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
